molecular formula C10H8NNaO2 B048527 Sodium 2-(1H-indol-3-yl)acetate CAS No. 6505-45-9

Sodium 2-(1H-indol-3-yl)acetate

Cat. No. B048527
CAS RN: 6505-45-9
M. Wt: 197.17 g/mol
InChI Key: YGSPWCVTJRFZEL-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of compounds similar to Sodium 2-(1H-indol-3-yl)acetate often involves catalytic processes and multicomponent reactions. For instance, sodium acetate has been utilized as a catalyst in multicomponent reactions to form compounds with complex structures, including those containing indole units (Elinson, Nasybullin, & Nikishin, 2013). These methodologies showcase efficient, environmentally benign synthetic concepts beneficial for large-scale processes.

Molecular Structure Analysis

The molecular structure of related sodium compounds reveals diverse coordination environments for sodium ions, which are influenced by various intermolecular interactions, including hydrogen bonds (Turza et al., 2020). These structures are often determined using X-ray diffraction techniques, providing insight into the supramolecular self-assembly mechanisms that govern the formation of these complex structures.

Chemical Reactions and Properties

Sodium 2-(1H-indol-3-yl)acetate may undergo various chemical reactions, especially in the presence of catalysts like sodium acetate, which facilitates the synthesis of pharmacologically relevant compounds through multicomponent reactions (Elinson, Nasybullin, & Nikishin, 2013). These reactions are crucial for the synthesis of derivatives with potential therapeutic applications.

Physical Properties Analysis

The physical properties of compounds similar to Sodium 2-(1H-indol-3-yl)acetate, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular and ionic interactions. Studies on sodium salts of related compounds have shown that these properties can be elucidated through spectroscopic and theoretical studies, which also help in understanding the compound's behavior in various solvents (Turza et al., 2020).

Safety And Hazards

While specific safety and hazard information for Sodium 2-(1H-indol-3-yl)acetate was not found in the search results, related compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Relevant Papers Several papers were found during the search. One paper discusses the synthesis, pharmacological evaluation, and molecular docking studies of N-arylsulfonohydrazides . Another paper presents an improved synthesis of 1-acetyl-1H-indol-3-yl acetates . These papers could provide further insights into the properties and potential applications of Sodium 2-(1H-indol-3-yl)acetate and related compounds.

properties

IUPAC Name

sodium;2-(1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2.Na/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSPWCVTJRFZEL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901036174
Record name Indole-3-acetic acid sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(1H-indol-3-yl)acetate

CAS RN

6505-45-9
Record name Indole-3-acetic acid sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indole-3-acetic acid sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-(1H-indol-3-yl)acetate
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Sodium 2-(1H-indol-3-yl)acetate
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Citations

For This Compound
1
Citations
Q Tan, Y Li, T Li, Y Huang, E Xing, Y Bi, X Zhang… - Microporous and …, 2021 - Elsevier
Incorporation of guest organic molecules into zeolites has attracted much more attention for its broad application prospect in the fields of sensing, detection, antibacterial and so on. In …
Number of citations: 4 www.sciencedirect.com

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